Fmoc-D-Cys(Trt)-OH (CAS 167015-11-4) is a critical unnatural amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS). It features a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection and an acid-labile trityl (Trt) group safeguarding the thiol side chain. The D-configuration is strategically employed to confer proteolytic stability to synthetic peptides, making it an essential precursor for developing long-acting therapeutics and conformationally constrained cyclic peptides. The Trt group allows for simultaneous global deprotection and resin cleavage using standard trifluoroacetic acid (TFA) cocktails, streamlining downstream processing and minimizing the need for complex orthogonal deprotection steps .
Substituting Fmoc-D-Cys(Trt)-OH with its natural L-enantiomer (Fmoc-L-Cys(Trt)-OH) fundamentally alters the stereochemistry of the resulting peptide, stripping away the targeted proteolytic resistance and altering receptor binding affinities. Furthermore, substituting the Trt protecting group with alternatives like acetamidomethyl (Acm) or tert-butyl (tBu) drastically changes the synthesis workflow. Acm requires a secondary orthogonal deprotection step using heavy metals or iodine, which complicates purification and decreases overall yield, while tBu necessitates harsh acidic conditions that can degrade sensitive peptide sequences. Therefore, for monocyclic or free-thiol D-peptides, exact procurement of the Trt-protected variant is non-negotiable for process efficiency and final product viability .
The primary procurement driver for the D-enantiomer over the standard L-enantiomer is the profound impact on proteolytic stability. Peptides incorporating D-cysteine resist degradation by endogenous L-specific proteases. Benchmarking studies demonstrate that substituting L-Cys with D-Cys can extend the serum half-life of therapeutic peptides from less than 1 hour to over 24 hours . This stereochemical substitution is critical for developing viable peptide therapeutics where prolonged in vivo circulation is required.
| Evidence Dimension | Serum half-life (proteolytic stability) |
| Target Compound Data | >24 hours (D-Cys containing peptides) |
| Comparator Or Baseline | <1 hour (L-Cys containing peptides) |
| Quantified Difference | >24-fold increase in half-life |
| Conditions | In vivo or serum stability assays |
Justifies the higher procurement cost of the D-enantiomer by enabling the development of long-acting peptide drugs that would otherwise fail in vivo.
When selecting side-chain protection for D-cysteine, the trityl (Trt) group offers significant process advantages over acetamidomethyl (Acm). Fmoc-D-Cys(Trt)-OH undergoes complete side-chain deprotection simultaneously with resin cleavage using a standard 95% TFA cocktail in 2-3 hours . In contrast, Fmoc-D-Cys(Acm)-OH requires a secondary, orthogonal deprotection step utilizing iodine or heavy metals (e.g., Tl(tfa)3). For monocyclic peptides or those requiring free thiols, the Trt group eliminates this secondary step, reducing reagent costs and minimizing yield losses associated with additional purification cycles.
| Evidence Dimension | Deprotection steps and time |
| Target Compound Data | 1 step (TFA), 2-3 hours for global cleavage and deprotection |
| Comparator Or Baseline | Fmoc-D-Cys(Acm)-OH (requires 2 steps: TFA cleavage + I2/Tl(tfa)3 deprotection) |
| Quantified Difference | Elimination of 1 complete synthetic step and associated heavy metal reagents |
| Conditions | Standard Fmoc SPPS global cleavage |
Selecting the Trt-protected variant streamlines manufacturing by removing a costly and yield-reducing secondary deprotection step for monocyclic peptides.
Cysteine residues are notoriously prone to base-catalyzed racemization during the activation and coupling steps of SPPS. The bulky trityl group in Fmoc-D-Cys(Trt)-OH provides steric hindrance that significantly suppresses oxazolone formation compared to less bulky protecting groups. Under optimized coupling conditions (e.g., DIC/Oxyma or DIC/HOBt at room temperature), racemization levels for Fmoc-Cys(Trt)-OH can be maintained below 1-2%, whereas elevated temperatures or stronger bases can drive epimerization much higher [1]. This baseline control is essential for maintaining diastereomeric purity and reducing the burden on preparative HPLC.
| Evidence Dimension | Epimerization (D to L conversion) during coupling |
| Target Compound Data | <1-2% racemization under optimized RT conditions |
| Comparator Or Baseline | Unprotected or poorly protected Cys derivatives / unoptimized high-temp coupling (>10% racemization) |
| Quantified Difference | >5-fold reduction in epimer impurity formation |
| Conditions | DIC/HOBt or DIC/Oxyma activation at room temperature |
Minimizing racemization during coupling directly increases the yield of the target diastereomer and reduces the cost of complex HPLC purification.
Fmoc-D-Cys(Trt)-OH is the optimal precursor for synthesizing monocyclic peptides where the D-configuration provides enzymatic resistance and the Trt group allows for immediate post-cleavage disulfide cyclization without intermediate purification .
Essential for the procurement and scale-up of specific receptor antagonists (e.g., CXCR4 targeting compounds) that require unnatural D-amino acids to achieve the necessary conformational geometry and extended in vivo half-life[1].
Ideal for workflows requiring the site-specific introduction of a stable D-cysteine residue that can be easily unmasked via TFA for subsequent conjugation, PEGylation, or surface immobilization, avoiding the harsh conditions required to remove tBu or Acm groups .